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Compound of Interest

Compound Name: 4-Bromo-1-ethoxy-2-ethylbenzene

CAS No.: 749932-54-5

Cat. No.: B1289795

Get Quote

Executive Summary & Application Context
Compound: 4-Bromo-1-ethoxy-2-ethylbenzene CAS: 749932-54-5 Molecular Formula:

C₁₀H₁₃BrO Role: Critical synthetic intermediate, often utilized in the synthesis of SGLT2

inhibitors (e.g., Dapagliflozin analogs) and advanced agrochemicals.

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR)

spectrum for 4-Bromo-1-ethoxy-2-ethylbenzene. Unlike generic spectral databases, this

document focuses on structural verification—specifically distinguishing this product from its

immediate synthetic precursor (4-Bromo-2-ethylphenol) and potential regioisomers.

Why This Spectrum Matters
In drug development, this molecule is typically synthesized via the O-alkylation of 4-bromo-2-

ethylphenol. The FTIR spectrum serves as a primary "Go/No-Go" gatekeeper to confirm:

Completion of Reaction: Disappearance of the phenolic O-H stretch.
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Regiochemistry: Confirmation of the 1,2,4-trisubstitution pattern (distinguishing from 1,2,3- or

1,3,5- isomers).

Experimental Protocol: ATR-FTIR Acquisition
Standardized protocol for high-throughput QC environments.

Methodology: Attenuated Total Reflectance (ATR) is recommended over Transmission (KBr

pellet) for this liquid/low-melting solid to avoid pathlength inconsistencies and moisture

interference.

Step-by-Step Workflow
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background

energy curve (should be >95% throughput).

Background Scan: Collect 32 scans of ambient air to subtract atmospheric CO₂ (~2350

cm⁻¹) and H₂O.

Sample Deposition:

If Liquid: Apply 10 µL neat oil to the crystal center.

If Solid: Place 2-5 mg of sample and apply high pressure via the anvil clamp to ensure

optical contact.

Acquisition:

Resolution: 4 cm⁻¹

Scans: 32–64 (to optimize Signal-to-Noise ratio)

Range: 4000–600 cm⁻¹

Post-Processing: Apply baseline correction (if necessary) but avoid excessive smoothing

which may obscure fine aromatic overtones.

Spectral Analysis & Peak Assignment
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The spectrum of 4-Bromo-1-ethoxy-2-ethylbenzene is defined by the interplay between the

electron-donating ethoxy group and the electron-withdrawing bromine atom on the aromatic

core.

Diagnostic Peak Table[1]
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Functional
Group

Frequency
(cm⁻¹)

Intensity
Vibrational
Mode

Diagnostic
Significance

Aliphatic C-H 2980–2870 Medium C-H Stretch (sp³)

Signals the ethyl

side chain and

ethoxy ethyl

group. Look for

multiple bands

(CH₃ vs CH₂).

Aromatic C-H 3080–3020 Weak C-H Stretch (sp²)

Characteristic of

the benzene ring;

often appears as

a "shoulder"

above 3000

cm⁻¹.

Ether (Ar-O-R) 1245 ± 10 Strong
C-O-C Asym.

Stretch

Primary ID Peak.

Confirms the

formation of the

alkyl aryl ether

bond.

Ether (Alkyl-O) 1040 ± 10 Medium
C-O-C Sym.

Stretch

Corroborates the

ethoxy

attachment.

Aromatic Ring 1590, 1480 Med-Strong
C=C Ring

Breathing

The 1480 cm⁻¹

band is often

split or

broadened due

to the heavy

bromine

substituent.

Substitution 815 ± 5 Strong C-H OOP

Bending

Regio-marker:

Indicates 2

adjacent

aromatic
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hydrogens

(Positions 5 & 6).

Substitution 880 ± 5 Medium
C-H OOP

Bending

Regio-marker:

Indicates 1

isolated aromatic

hydrogen

(Position 3).

Aryl Halide 1070 / 650-700 Weak/Med C-Br Stretch

Often obscured

in the fingerprint

region; less

diagnostic than

the substitution

pattern.

Technical Insight: The 1,2,4-trisubstitution pattern is the "fingerprint" of this molecule. You must

observe two distinct bands in the fingerprint region: one around 815 cm⁻¹ (two adjacent protons)

and one around 880 cm⁻¹ (one isolated proton). If you see a single strong band near 750 cm⁻¹,

you likely have an ortho-disubstituted impurity.

Comparative Analysis: Product vs. Alternatives
Comparison A: Reaction Monitoring (Product vs.
Precursor)
The most common synthesis route is the ethylation of 4-Bromo-2-ethylphenol. The spectral

shift is dramatic and easily quantified.
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Feature
Precursor: 4-
Bromo-2-
ethylphenol

Product: 4-Bromo-1-

ethoxy-2-

ethylbenzene

Interpretation

3200–3500 cm⁻¹ Broad, Strong (O-H) Absent

Disappearance

confirms full

consumption of

phenol.

1200–1270 cm⁻¹ Single C-O (Phenolic) Split/Shifted C-O-C

Formation of the ether

linkage alters the

dipole moment.

2800–3000 cm⁻¹ Moderate (Ethyl only) Enhanced

Addition of the ethoxy

group adds 5 aliphatic

protons, increasing

intensity.

Comparison B: Regioisomer Discrimination (QC Check)
During bromination of 1-ethoxy-2-ethylbenzene, isomers such as 2-Bromo-1-ethoxy-4-

ethylbenzene may form.

Target (4-Bromo isomer): 1,2,4-substitution. Peaks at 815 cm⁻¹ (2 adj H) and 880 cm⁻¹ (1 iso

H).

Impurity (2-Bromo isomer): Also 1,2,4-substitution, but the electronic environment differs.

The "isolated H" peak often shifts slightly due to proximity to the ethoxy oxygen vs. the ethyl

group.

Impurity (Ortho/Para mix): If the starting material was impure, you might see ortho-

disubstituted bands (750 cm⁻¹).

Visualization Workflows
Diagram 1: Synthesis Monitoring Decision Tree
Use this logic flow to determine if your reaction has reached completion.
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Analyze Reaction Mixture
(ATR-FTIR)

Check 3200-3500 cm⁻¹
(Broad Band?)

Yes: Significant O-H Signal

Band Detected

No: Baseline Flat

No Band

ACTION: Continue Reaction
(Unreacted Phenol Present)

Check 1245 cm⁻¹
(Strong Ether Band?)

Check 800-900 cm⁻¹
(815 & 880 cm⁻¹ present?)

Band Present

RESULT: Product Confirmed
(4-Bromo-1-ethoxy-2-ethylbenzene)

Pattern Matches

RESULT: Wrong Isomer/Impurity

Pattern Deviates

Click to download full resolution via product page

Caption: Logic flow for validating the conversion of 4-Bromo-2-ethylphenol to the target ether.

Diagram 2: Spectral Fingerprint Map
Visualizing the key regions of interest.
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High Frequency Region

Fingerprint Region

3050 cm⁻¹
Ar-H Stretch

2980-2870 cm⁻¹
Et/OEt Stretch

1245 cm⁻¹
Ar-O-C Stretch

880 cm⁻¹
Isolated H (Pos 3)

815 cm⁻¹
Adjacent H (Pos 5,6)

4-Bromo-1-ethoxy-
2-ethylbenzene

Click to download full resolution via product page

Caption: Key spectral nodes required for positive identification of the target molecule.
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To cite this document: BenchChem. [Technical Characterization Guide: FTIR Spectrum of 4-
Bromo-1-ethoxy-2-ethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289795/docs#technical-characterization-guide-ftir-
spectrum-of-4-bromo-1-ethoxy-2-ethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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